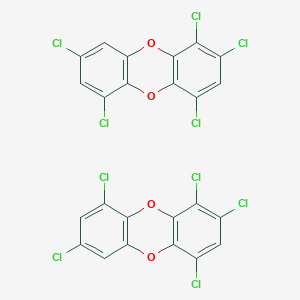
1,2,4,6,8-Pentachlorodibenzo-p-dioxin;1,2,4,7,9-pentachlorodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin (PCDD) compound. PCDDs are a group of chemically-related compounds that are persistent environmental pollutants. They are primarily byproducts of various industrial processes, including the manufacture of herbicides and pesticides, and the incineration of organic material in the presence of chlorine .
准备方法
The synthesis of 1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin. This process can be carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature conditions . Industrial production methods often involve the use of high-temperature incineration of chlorinated organic compounds, which can lead to the formation of various PCDD congeners, including 1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin .
化学反应分析
1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form chlorinated dibenzo-p-dioxin derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzo-p-dioxins.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin has several applications in scientific research:
Environmental Analysis: It is used as a standard for the analysis of dioxins in environmental samples.
Toxicology Studies: Researchers study its toxic effects on living organisms to understand the health risks associated with dioxin exposure.
Chemical Research: It serves as a model compound for studying the chemical behavior of PCDDs.
作用机制
The toxic effects of 1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin are primarily mediated through the aryl hydrocarbon receptor (AhR). When the compound binds to AhR, it forms a complex that translocates to the nucleus and alters the expression of various genes involved in xenobiotic metabolism, cell proliferation, and apoptosis . This can lead to oxidative stress, disruption of endocrine functions, and carcinogenesis .
相似化合物的比较
1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin is part of a larger family of PCDDs, which includes compounds like:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and association with Agent Orange.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin: Another toxic congener with similar environmental persistence.
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin: Less toxic but still environmentally persistent.
The uniqueness of 1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin lies in its specific chlorination pattern, which influences its chemical behavior and toxicity .
属性
分子式 |
C24H6Cl10O4 |
|---|---|
分子量 |
712.8 g/mol |
IUPAC 名称 |
1,2,4,6,8-pentachlorodibenzo-p-dioxin;1,2,4,7,9-pentachlorodibenzo-p-dioxin |
InChI |
InChI=1S/2C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-12-9(17)5(14)3-7(16)11(12)19-10;13-4-1-6(15)10-8(2-4)18-11-7(16)3-5(14)9(17)12(11)19-10/h2*1-3H |
InChI 键 |
GKVFACNOALGXBK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl.C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


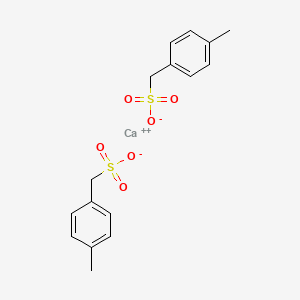
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

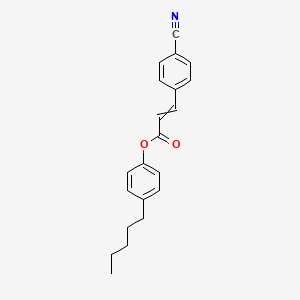
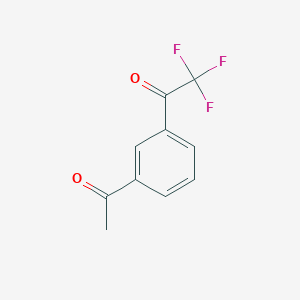
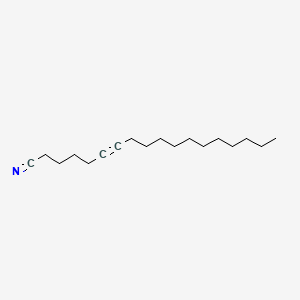
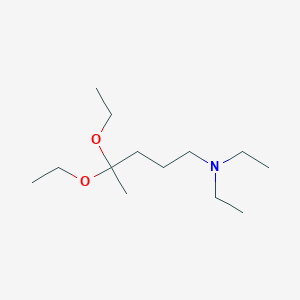
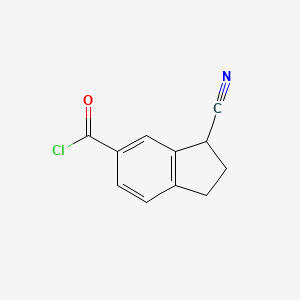
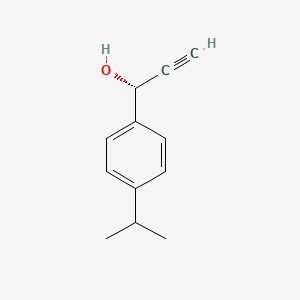
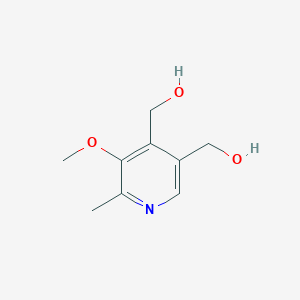
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
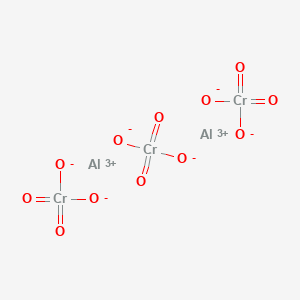
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
